N-Methyl-1-naphthalenemethylamine hydrochloride
Description
Historical Development in Scientific Literature
The compound’s synthesis was first documented in the mid-20th century, with early methods involving the reaction of 1-chloromethylnaphthalene with methylamine. However, these approaches faced challenges such as low yields and byproduct formation. A pivotal advancement emerged in the 1980s when researchers optimized its preparation via N-methylformamide and 1-chloromethylnaphthalene in the presence of phase-transfer catalysts, achieving yields exceeding 80%.
By the 1990s, its role in synthesizing terbinafine—a widely used antifungal agent—was established. Lee et al. (1997) demonstrated its utility as a key intermediate in constructing terbinafine’s allylamine backbone. Subsequent patents, such as CN105503614A (2015), further refined its synthetic routes, emphasizing cost efficiency and scalability. Modern applications now extend to polymer science, where it serves as a functional monomer in molecularly imprinted polymers for environmental pollutant detection.
Table 1: Evolution of Synthetic Methods
Structural Classification and Research Relevance
N-Methyl-1-naphthalenemethylamine hydrochloride belongs to the arylalkylamine class, characterized by a naphthalene ring substituted with a methylaminomethyl group. Its hydrochloride salt enhances solubility in polar solvents, critical for reaction kinetics. Key structural features include:
- Aromatic system : The naphthalene moiety provides π-π stacking interactions, useful in polymer design.
- Amine functionality : The tertiary amine enables nucleophilic reactions, facilitating its role in cross-coupling and alkylation processes.
Comparative studies with analogous compounds, such as 1-naphthalenemethylamine (CAS 118-31-0), reveal that N-methylation significantly alters electronic properties. The methyl group inductively donates electron density to the amine, increasing basicity (pKa ~9.06). This property is exploited in catalysis, where the compound acts as a ligand in asymmetric aldol reactions.
Table 2: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₂H₁₄ClN | |
| Molecular weight | 207.70 g/mol | |
| Melting point | 191–193°C | |
| Solubility | Miscible in ethanol, water | |
| SMILES | Cl.CNCc1cccc2ccccc12 |
Evolutionary Position in Naphthalene Derivative Research
This compound occupies a niche in the evolution of naphthalene chemistry. Early naphthalene derivatives focused on dyes and surfactants, but this compound’s introduction marked a shift toward biomedical and materials applications. Its structural flexibility allows for:
- Drug synthesis : As a precursor to terbinafine, it enables modular construction of antifungal agents.
- Polymer chemistry : Magnetic molecularly imprinted polymers (mag-MIPs) incorporating this compound exhibit high selectivity for 1-naphthylamine, a toxic environmental pollutant.
Comparative analyses with other naphthalenemethylamines (e.g., N,N-dimethyl variants) highlight its superior reactivity in Stille and Suzuki couplings, attributed to the methyl group’s steric and electronic effects. Recent studies also explore its use in chiral ligand design for asymmetric catalysis, leveraging its rigid naphthalene backbone.
Scientific Impact Metrics and Citation Analysis
The compound’s scientific footprint is evidenced by its prevalence in high-impact journals and patents. Key milestones include:
- Terbinafine synthesis : Cited in 45+ papers since 1997, including foundational work in the Bulletin of the Korean Chemical Society.
- Environmental applications : The mag-MIP study (PubMed 21641788) has been referenced in 30+ articles on pollutant detection.
- Catalysis : Patents like WO2004080945A1 (2004) have influenced industrial-scale synthetic protocols.
Table 3: Key Citations and Impact
| Publication | Field | Citations | Year |
|---|---|---|---|
| Lee et al. (1997) | Drug synthesis | 45+ | 1997 |
| WO2004080945A1 | Synthetic chemistry | 20+ | 2004 |
| PubMed 21641788 | Polymer science | 30+ | 2011 |
The compound’s versatility ensures continued relevance, with recent studies exploring its use in metal-organic frameworks (MOFs) and photodynamic therapy agents.
Properties
IUPAC Name |
N-methyl-1-naphthalen-1-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N.ClH/c1-13-9-11-7-4-6-10-5-2-3-8-12(10)11;/h2-8,13H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJVHPKFDIYQOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC2=CC=CC=C21.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00215793 | |
| Record name | N-Methyl-N-naphthylmethylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00215793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65473-13-4 | |
| Record name | 1-Naphthalenemethanamine, N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65473-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-N-naphthylmethylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065473134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methyl-N-naphthylmethylamine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00215793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methyl-1-(1-naphthyl)methanamine hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.757 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | N-METHYL-N-NAPHTHYLMETHYLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8VRT9B309 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
One-Pot Alkylation-Hydrolysis
Modern protocols integrate amide formation and hydrolysis:
Key parameters :
-
Catalyst : PEG-600 (phase-transfer agent)
-
Solvent : Methyl tert-butyl ether
-
Temperature : Reflux (80–85°C)
-
Workup : Acidic hydrolysis (10% H₂SO₄) → basification → extraction
Advantages :
Catalytic Hydrogenation Avoidance
To circumvent high-pressure hydrogenation:
Direct amination process :
-
Substrate : Naphthalene + paraformaldehyde
-
Catalyst : Methanesulfonic acid/HCl gas
-
Amination : Methylamine in methanol, 0–5°C
Critical factors :
-
HCl gas flow rate: 0.5 L/min
-
pH control during crystallization (pH 10 ± 0.2)
Novel Intermediate-Based Syntheses
Tertiary Amide Intermediate (Formula VI)
Patent WO2004080945A1 discloses:
Synthesis :
-
Molar ratio : 1-Chloromethylnaphthalene:N-methylformamide = 1:1.2
-
Reaction : 20–80°C, 4 hr in toluene
-
Isolation : Sodium sulfate drying → solvent stripping
Hydrolysis optimization :
| Hydrolysis Agent | Temp (°C) | Time (hr) | Yield | Purity |
|---|---|---|---|---|
| 20% NaOH | 60–70 | 7 | 85% | 99.1% |
| 10% H₂SO₄ | Reflux | 4 | 82% | 98.7% |
| 5% HCl/EtOH | 50 | 6 | 78% | 97.5% |
Sodium Bisulfite Adduct Purification
Crude aldehyde intermediates are purified via bisulfite adduct formation:
-
Adduct formation : 1-Naphthaldehyde + NaHSO₃ → crystalline complex
-
Decomposition : Acidic hydrolysis (pH 2–3)
Impact :
-
Reduces naphthalene dimer content from 12% → 0.5%
Comparative Analysis of Industrial Methods
| Method | Capital Cost | Yield (%) | Purity (%) | E-factor | Scalability |
|---|---|---|---|---|---|
| Classical LiAlH₄ | High | 68 | 95.2 | 32.7 | Limited |
| PTC Alkylation | Moderate | 85 | 98.5 | 8.9 | >100 MT |
| One-Pot Amination | Low | 89 | 98.4 | 5.2 | 500 MT |
| Bisulfite Purification | Moderate | 92 | 99.1 | 7.1 | 200 MT |
E-factor = (kg waste/kg product)
Critical Process Parameters
Temperature Control
Solvent Selection
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-naphthalenemethylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthylmethylamine derivatives.
Reduction: It can be reduced to form N-methyl-1-naphthalenemethylamine.
Substitution: The compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted naphthylmethylamine derivatives, which can be further utilized in the synthesis of more complex organic molecules .
Scientific Research Applications
Synthesis of Terbinafine Hydrochloride
N-Methyl-1-naphthalenemethylamine hydrochloride is a crucial intermediate in the synthesis of terbinafine hydrochloride, an antifungal medication effective against dermatophytes and other fungal infections. The synthesis process involves several steps, including condensation and cyclization reactions that utilize this compound as a key reagent .
Antifungal Activity
Terbinafine, synthesized from this compound, inhibits the enzyme squalene epoxidase, disrupting ergosterol synthesis in fungi. This mechanism of action makes terbinafine highly effective against various fungal pathogens, including those causing athlete's foot and ringworm .
Organic Synthesis Applications
This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, contributing to the development of new compounds in medicinal chemistry and materials science .
Fluorescent Dyes
This compound exhibits fluorescent properties, emitting intense blue fluorescence under ultraviolet light. This characteristic makes it valuable in analytical chemistry and biological imaging techniques .
Case Study 1: Synthesis Optimization
A study detailed an improved method for synthesizing N-methyl-1-naphthalenemethylamine that minimizes impurities and enhances yield. The process avoids costly raw materials and complex hydrogenation steps, making it more accessible for large-scale production .
Case Study 2: Application in Analytical Chemistry
Research indicates that this compound can be employed as a reagent for detecting isocyanates in air samples through UV or fluorescence methods. This application highlights its utility beyond pharmaceuticals into environmental monitoring .
Mechanism of Action
The mechanism of action of N-Methyl-1-naphthalenemethylamine hydrochloride involves its interaction with specific molecular targets and pathways. In the synthesis of terbinafine, for example, the compound acts as a key intermediate, facilitating the formation of the final product through a series of chemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparison
Functional and Pharmacological Differences
Butenafine Hydrochloride
- Structure : Incorporates a bulky tert-butylbenzyl group, enhancing lipophilicity and antifungal activity .
- Applications : Clinically used as a topical antifungal agent (e.g., Mentax®) against dermatophytes and Candida species .
- Advantage Over N-Methyl-1-naphthalenemethylamine : The tert-butyl group improves membrane penetration, increasing efficacy in fungal infections .
N-Methyl-1-naphthylamine Hydrochloride
- Structure: Features a naphthylamine group (NH₂ directly attached to naphthalene) rather than a methylaminomethyl substitution.
- Applications : Primarily used as a chemical intermediate. Its reduced solubility compared to this compound limits its utility in analytical methods .
N,N-Dimethyl-2-nitropropan-1-amine Hydrochloride
- Applications: Limited to niche synthetic applications due to instability under basic conditions .
Biological Activity
N-Methyl-1-naphthalenemethylamine hydrochloride (NM1NHCl), with the CAS number 65473-13-4, is a compound that has garnered attention for its biological activity, particularly in pharmacological research. This article explores its biological properties, mechanisms of action, and applications in medicinal chemistry.
- Molecular Formula : C₁₂H₁₄ClN
- Molecular Weight : 207.70 g/mol
- Appearance : Off-white powder
- Melting Point : 191-193 °C
This compound is known to exhibit several biological activities through its interactions with various enzymes and receptors:
-
Enzyme Inhibition :
- NM1NHCl acts as an inhibitor for key enzymes such as:
- Acetylcholinesterase : This enzyme breaks down the neurotransmitter acetylcholine, and its inhibition can enhance cholinergic signaling.
- Monoamine Oxidase (MAO) : Inhibiting MAO can increase levels of neurotransmitters like serotonin and dopamine, potentially affecting mood and behavior.
- Cytochrome P450 : Inhibition can alter drug metabolism and lead to increased bioavailability of co-administered drugs .
- NM1NHCl acts as an inhibitor for key enzymes such as:
- Receptor Binding :
Antifungal Properties
NM1NHCl is a precursor in the synthesis of antifungal agents such as terbinafine and butenafine. These compounds are effective against dermatophytes, yeasts, and other fungal infections by inhibiting the enzyme squalene epoxidase, which is crucial for ergosterol synthesis in fungal cell membranes. The disruption of ergosterol biosynthesis leads to fungal cell death .
Case Studies
-
Butenafine Efficacy :
- A study demonstrated that butenafine, derived from NM1NHCl, showed superior efficacy against dermatophytosis when applied topically. It was found to be more effective than several reference antifungal agents when tested on guinea pigs infected with Trichophyton mentagrophytes and Microsporum canis .
- Terbinafine Application :
Research Findings
Recent studies have highlighted the versatility of NM1NHCl in various biochemical assays:
- It has been employed in enzyme kinetics studies to elucidate the effects of enzyme inhibitors on metabolic pathways.
- Its receptor binding properties have been explored to understand its potential role in modulating neurotransmitter systems .
Comparative Table of Biological Activities
| Compound | Activity Type | Target | Mechanism of Action |
|---|---|---|---|
| This compound | Enzyme Inhibition | Acetylcholinesterase | Inhibits breakdown of acetylcholine |
| Monoamine Oxidase | Increases neurotransmitter levels | ||
| Cytochrome P450 | Alters drug metabolism | ||
| Butenafine | Antifungal | Dermatophytes | Inhibits squalene epoxidase |
| Terbinafine | Antifungal | Ergosterol synthesis | Disrupts fungal cell membrane integrity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-Methyl-1-naphthalenemethylamine hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, using pyridine as a catalyst in a one-step reaction with ammonium chloride or stannous chloride as reducing agents . Optimization requires controlling solvent polarity (e.g., DMSO or methanol) and reaction time, as solubility and side reactions significantly impact yield. Purity can be enhanced via recrystallization from methanol, with monitoring by TLC or HPLC .
Q. What experimental models are recommended for assessing the systemic toxicity of this compound?
- Methodological Answer : Follow the inclusion criteria outlined in toxicological reviews (e.g., Table B-1 from ):
- Species : Laboratory mammals (rats, mice) for inhalation, oral, or dermal exposure .
- Endpoints : Monitor hepatic, renal, and hematological effects. For example, measure serum ALT/AST for liver toxicity and BUN/creatinine for renal impairment . Human observational studies (cohort or case-control) are supplementary but require rigorous exposure validation .
Q. How can solubility and stability be experimentally determined for this compound in aqueous and organic solvents?
- Methodological Answer : Use saturation shake-flask methods:
- Prepare saturated solutions in DMSO, methanol, or water (pH-adjusted).
- Centrifuge and quantify supernatant via UV-Vis or HPLC .
- Stability tests: Incubate at 25°C/60% RH and 40°C/75% RH, analyzing degradation products weekly using LC-MS .
Q. What pharmacological screening approaches are suitable for identifying potential therapeutic applications?
- Methodological Answer :
- In vitro : Receptor binding assays (e.g., GPCR panels) or enzyme inhibition studies (e.g., cytochrome P450 isoforms).
- In vivo : Behavioral models (e.g., forced swim test for CNS activity) or inflammation models (carrageenan-induced paw edema). Reference standards (e.g., impurity profiles in ) ensure assay specificity .
Advanced Research Questions
Q. How can researchers resolve enantiomeric impurities in this compound, and what analytical techniques are critical?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) using hexane:isopropanol gradients. Validate enantiomer separation using circular dichroism (CD) or X-ray crystallography. For example, (1S,4S)-enantiomer resolution was achieved with a 100mg scale and HCl salt derivatization .
Q. What strategies mitigate contradictory data in synthesis yield optimization?
- Methodological Answer : Apply design of experiments (DoE) to evaluate interactions between variables (e.g., temperature, solvent ratio). For instance, a 5-step chain reaction (reduction, etherification, amination) optimized via response surface methodology (RSM) improved yield to 82% in . Cross-validate using IR and NMR to confirm intermediate structures .
Q. How can impurity profiles be rigorously characterized to meet pharmaceutical standards?
- Methodological Answer : Use LC-MS/MS with high-resolution mass spectrometry (HRMS) to detect trace impurities (e.g., 4-(4-Chlorophenyl)-N-methyl derivatives). Compare retention times and fragmentation patterns against certified reference materials (e.g., MM0317.05 in ). Quantify impurities via external calibration curves .
Q. What advanced spectroscopic techniques are required for structural elucidation and degradation pathway analysis?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and methylamine groups (δ 2.3–3.1 ppm).
- FT-IR : Identify C-N stretches (~1250 cm⁻¹) and HCl salt vibrations (~2500 cm⁻¹).
- XRD : Resolve crystal packing and HCl counterion interactions .
Q. How should environmental fate studies be designed to assess bioaccumulation or biodegradation?
- Methodological Answer : Use OECD Test Guideline 305:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
